Product packaging for 2,4-Dimethoxybenzoyl chloride(Cat. No.:CAS No. 39828-35-8)

2,4-Dimethoxybenzoyl chloride

Cat. No.: B1301993
CAS No.: 39828-35-8
M. Wt: 200.62 g/mol
InChI Key: KVIUXRJCBBXEGJ-UHFFFAOYSA-N
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Description

Significance and Role as a Versatile Synthetic Intermediate

The versatility of 2,4-dimethoxybenzoyl chloride in organic synthesis stems from its nature as a highly reactive acylating agent. The presence of the benzoyl chloride functional group allows it to readily react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. cymitquimica.com This reactivity is fundamental to its application in the construction of more complex molecules. The methoxy (B1213986) groups on the aromatic ring further modulate the compound's electronic properties and solubility in organic solvents. cymitquimica.com

A notable application of this compound is its use as a starting reagent in the synthesis of coumestrol, a naturally occurring phytoestrogen. lookchem.comchemicalbook.com It is also employed in the preparation of other biologically active compounds, including chromenoflavone and cycloartocarpesin (B1255649) trimethyl ether. lookchem.comchemicalbook.com In the agrochemical sector, it has been utilized as a growth regulator and fruit thinner for plums and prunes. lookchem.comchemicalbook.com Furthermore, derivatives of this compound have been investigated for their potential in medicinal chemistry, with studies exploring their cytotoxic effects on cancer cells and their role in the synthesis of antimalarial compounds. The 2,4-dimethoxybenzyl group, which can be derived from this compound, is also used as a protecting group in the synthesis of phenolic O-sulfamates, demonstrating its utility in multi-step synthetic strategies. rsc.org

Historical Perspectives on its Application in Complex Chemical Transformations

While a detailed historical account of this compound's first synthesis and early applications is not extensively documented in readily available literature, its use is intrinsically linked to the broader development of acyl chlorides as reagents in organic chemistry. The value of benzoyl chloride and its derivatives became apparent as chemists sought efficient methods for creating amide and ester linkages.

The synthesis of this compound itself is a straightforward process, typically involving the reaction of 2,4-dimethoxybenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. A patent from 2018 describes a specific preparation process involving 2,4-dimethoxybenzoic acid, thionyl chloride, and N,N-Dimethylformamide in a tetrahydrofuran (B95107) solvent, which resulted in a high yield of the desired product. google.com This indicates the ongoing refinement of synthetic methods for this important intermediate.

The application of this compound and its derivatives in the synthesis of complex natural products and pharmaceuticals reflects the evolution of synthetic organic chemistry. The strategic use of such building blocks allows for the efficient construction of intricate molecular architectures with desired biological activities.

Interactive Data Tables

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₉ClO₃ nih.govscbt.com
Molecular Weight 200.62 g/mol nih.govscbt.com
CAS Number 39828-35-8 nih.govscbt.com
Appearance Beige to light brown powder lookchem.com
Melting Point 58-60 °C lookchem.comchemicalbook.com
Boiling Point 306.7 °C at 760 mmHg lookchem.com
Density 1.224 g/cm³ lookchem.com
IUPAC Name This compound nih.gov

Synthetic Applications of this compound

Application AreaSpecific UseReference(s)
Pharmaceutical Synthesis Starting reagent for coumestrol lookchem.comchemicalbook.com
Synthesis of chromenoflavone lookchem.comchemicalbook.com
Synthesis of cycloartocarpesin trimethyl ether lookchem.comchemicalbook.com
Intermediate in the synthesis of vesnarinone (B1683823) metabolites
Synthesis of artemisinin-derived antimalarial dimers
Agrochemicals Growth regulator and fruit thinner for plums and prunes lookchem.comchemicalbook.com
Protecting Group Chemistry Source for the 2,4-dimethoxybenzyl protecting group for sulfamates rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO3 B1301993 2,4-Dimethoxybenzoyl chloride CAS No. 39828-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIUXRJCBBXEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370462
Record name 2,4-Dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39828-35-8
Record name 2,4-Dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxybenzoyl chloride
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Synthetic Methodologies and Process Optimization for 2,4 Dimethoxybenzoyl Chloride

Established Laboratory-Scale Synthesis Routes

Direct Chlorination of 2,4-Dimethoxybenzoic Acid using Thionyl Chloride

The most common and direct method for preparing 2,4-dimethoxybenzoyl chloride is the reaction of 2,4-dimethoxybenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds by substituting the hydroxyl group of the carboxylic acid with a chloride ion, forming the corresponding acyl chloride.

The general reaction is as follows: (CH₃O)₂C₆H₃COOH + SOCl₂ → (CH₃O)₂C₆H₃COCl + SO₂ + HCl

A typical laboratory procedure involves refluxing a solution of 2,4-dimethoxybenzoic acid in excess thionyl chloride for several hours. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. To ensure complete removal, the crude product is often diluted with a solvent like toluene (B28343) and concentrated again, a process that may be repeated multiple times. The final product is then typically used without further purification.

The rate of the acid chlorination reaction can be significantly increased by the addition of a catalytic amount of N,N-Dimethylformamide (DMF). google.comorgsyn.org DMF acts as a catalyst by reacting with thionyl chloride to form a Vilsmeier reagent, which is a more potent acylating agent than thionyl chloride alone. orgsyn.orgresearchgate.netrsc.org

One patented process describes the addition of 2,4-dimethoxybenzoic acid to a reactor with tetrahydrofuran (B95107), followed by the addition of N,N-Dimethylformamide. google.com After stirring, thionyl chloride is added dropwise, and the reaction continues at room temperature for 8 hours, resulting in a high yield of this compound (92.6% to 94.2%). google.com

Table 1: Effect of DMF on Reaction Time and Yield

Reactants Catalyst Solvent Reaction Time Yield (%)
2,4-Dimethoxybenzoic Acid, Thionyl Chloride None None (excess SOCl₂) 2 hours (reflux) Not specified

Note: This table provides a comparative overview based on available literature. Direct comparison of yields is challenging due to variations in reaction scales and purification methods.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. scielo.br Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For instance, while some procedures use excess thionyl chloride as both a reagent and a solvent, others employ an inert solvent such as tetrahydrofuran. google.com The use of a solvent can facilitate better temperature control and easier work-up. The reaction temperature is another critical factor; while refluxing in neat thionyl chloride provides a faster reaction, conducting the reaction at room temperature in the presence of a catalyst like DMF can also achieve high yields over a longer period. google.com The molar ratio of thionyl chloride to the carboxylic acid is also important, with an excess of the chlorinating agent typically used to drive the reaction to completion. researchgate.net

Alternative Synthetic Pathways from Related 2,4-Dimethoxybenzyl Precursors

While the direct chlorination of the corresponding benzoic acid is the most straightforward approach, alternative synthetic routes starting from other 2,4-dimethoxybenzyl precursors have also been explored.

An alternative pathway involves the chlorination of 2,4-dimethoxybenzyl alcohol derivatives. For example, a similar compound, 3,4-dimethoxybenzyl alcohol, can be halogenated using thionyl chloride to produce 3,4-dimethoxybenzyl chloride. ijcea.org This benzyl (B1604629) chloride can then be further processed. A similar transformation starting from 2,4-dimethoxybenzyl alcohol could potentially be developed. The reaction of benzyl alcohols with thionyl chloride often requires the presence of a base, such as pyridine (B92270) or 2,4,6-collidine, to neutralize the HCl generated during the reaction. prepchem.comchemicalbook.com

A multi-step synthesis starting from m-xylylene dimethyl ether provides another route to related 2,4-dimethoxybenzyl compounds. google.com In a patented process, m-xylylene dimethyl ether undergoes a chloromethylation reaction in a two-phase system with a phase transfer catalyst to produce the intermediate 2,4-dimethoxybenzyl chloride. google.comchemspider.com This reaction is noted for its high selectivity for the monochloromethylated product. google.com While this patent focuses on the synthesis of 2,4-dimethoxybenzylamine, the 2,4-dimethoxybenzyl chloride intermediate could potentially be oxidized to 2,4-dimethoxybenzoic acid, which can then be converted to this compound as described in section 2.1.1. Another patent describes the reaction of m-xylylene dimethyl ether with oxalyl chloride in the presence of a catalyst to form an intermediate which is then further reacted to produce a benzophenone (B1666685) derivative. google.com

Advanced Industrial Preparation Processes

The industrial synthesis of this compound is a critical process, driven by the compound's role as an intermediate in the manufacturing of pharmaceuticals and agricultural chemicals. google.comlookchem.com The primary and most established method involves the reaction of 2,4-dimethoxybenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This process is often catalyzed by N,N-Dimethylformamide (DMF) and conducted in a suitable solvent like tetrahydrofuran (THF). google.com While the fundamental chemistry is straightforward, transitioning from laboratory-scale synthesis to large-scale industrial production introduces a host of complexities and challenges that necessitate advanced process optimization and control.

The transition from benchtop synthesis to industrial-scale production of this compound requires careful management of several critical factors to ensure safety, efficiency, and product quality. The inherent reactivity of acyl chlorides and the nature of the reagents and byproducts present significant engineering challenges. researchgate.net

Key Scale-Up Challenges:

Thermochemical Management: The reaction between 2,4-dimethoxybenzoic acid and thionyl chloride is exothermic. On a large scale, the dissipation of heat is a primary concern. Inadequate heat removal can lead to a runaway reaction, causing temperature spikes that may result in the formation of impurities and pose significant safety risks. Industrial reactors must be equipped with high-efficiency cooling systems and precise temperature monitoring to maintain optimal reaction conditions.

Reagent Handling and Addition: Thionyl chloride is a corrosive and toxic liquid. researchgate.net Managing multi-ton quantities requires specialized storage tanks, transfer lines, and dosing systems constructed from corrosion-resistant materials. The rate of addition of thionyl chloride to the reaction mixture must be carefully controlled to manage the reaction rate and heat generation.

Byproduct Gas Management: The synthesis generates significant volumes of gaseous byproducts, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.uk These gases are both toxic and corrosive. Industrial facilities must have robust off-gas handling systems, such as chemical scrubbers, to neutralize these acidic gases before they are released into the atmosphere, complying with environmental regulations.

Maintaining Anhydrous Conditions: this compound is highly susceptible to hydrolysis, readily reacting with water to revert to the parent carboxylic acid. researchgate.net Ensuring strictly anhydrous (dry) conditions in large-scale reactors, which have greater surface area and more complex plumbing, is a significant operational challenge. All raw materials, including solvents, must be thoroughly dried, and the reaction is typically run under an inert atmosphere (e.g., nitrogen) to prevent moisture ingress. researchgate.net

Purification and Isolation: Post-reaction, the crude product must be purified to remove unreacted starting materials, excess thionyl chloride, and any side products. The common laboratory method of fractional distillation becomes more complex and energy-intensive at an industrial scale. chemguide.co.uklibretexts.org The process requires large distillation columns and precise vacuum control to separate the product without thermal degradation. The use of toluene for azeotropic removal of impurities is also a technique employed in purification steps.

ChallengeLaboratory-Scale SolutionIndustrial-Scale Consideration
Heat ManagementIce bath, controlled additionJacketed reactors with cooling fluid circulation, heat exchangers
Byproduct ControlFume hood, simple bubblerDedicated industrial gas scrubbing systems
Anhydrous ConditionsFlame-dried glassware, inert gas balloonPressurized inert gas systems, rigorous raw material drying protocols
PurificationSmall-scale distillation, chromatographyLarge-scale fractional distillation columns, solvent-based purification and crystallization

In response to increasing environmental regulations and a drive for sustainable manufacturing, the chemical industry is actively implementing green chemistry principles in processes like the synthesis of this compound. medium.comuniroma1.it The focus is on reducing waste, minimizing energy consumption, and using less hazardous materials.

Atom Economy and Waste Minimization: The use of thionyl chloride is favored in industrial settings partly due to its favorable atom economy compared to other reagents like phosphorus chlorides. chemguide.co.ukresearchgate.net The primary byproducts (SO₂ and HCl) are gaseous, which simplifies the separation of the final liquid product. chemguide.co.uklibretexts.org This avoids the generation of phosphorous acid or phosphoric acid waste, which would require disposal. Advanced off-gas systems can capture HCl and convert it into hydrochloric acid for other industrial uses, turning a waste stream into a valuable product.

Process Intensification: Modern chemical engineering focuses on process intensification—developing smaller, more efficient, and often continuous-flow reactors. These systems offer superior heat and mass transfer compared to traditional large batch reactors. For the synthesis of this compound, this could lead to better temperature control, reduced reaction times, and minimized byproduct formation, thereby increasing yield and safety while lowering energy consumption.

Alternative Reagents: While thionyl chloride is the industry standard, research continues into alternative chlorinating agents that may be less toxic or operate under milder conditions. For example, some syntheses actively avoid reagents like oxalyl chloride to prevent the co-production of highly toxic carbon monoxide (CO) gas. uniroma1.it A patent for a related synthesis highlights a method that is "closer to the requirement of green chemistry" by using simple, readily available catalysts in small amounts to reduce environmental pollution. google.com

MethodologyObjectiveIndustrial Implementation Example
Waste ValorizationConvert byproducts into useful materialsScrubbing HCl gas to produce aqueous hydrochloric acid
Solvent RecyclingReduce consumption of virgin solvents and wasteDistillation and recovery of solvents like THF or toluene post-reaction
Catalytic EfficiencyLower reaction temperatures and timesUsing DMF as a catalyst to facilitate the reaction at or near room temperature. google.com
Safer Reagent SelectionAvoid highly toxic materials and byproductsPreferential use of thionyl chloride over reagents that produce solid waste or more toxic gases. chemguide.co.ukuniroma1.it

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

2,4-Dimethoxybenzoyl chloride is a derivative of benzoic acid and, as an acyl chloride, it is characterized by its reactivity toward nucleophiles. The core of its chemical behavior lies in nucleophilic acyl substitution reactions. In these reactions, the chlorine atom, a good leaving group, is replaced by a nucleophile. The carbonyl carbon of the acyl chloride is highly electrophilic, a property enhanced by the electron-withdrawing nature of both the chlorine and oxygen atoms. The two methoxy (B1213986) groups (-OCH₃) at positions 2 and 4 on the benzene (B151609) ring are electron-donating, which can influence the reactivity of the acyl chloride group and the aromatic ring itself.

Amidation Reactions for Diverse Amide Synthesis

Amidation, the reaction of this compound with primary or secondary amines, is a fundamental method for the synthesis of a wide range of benzamide (B126) derivatives. This reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of a chloride ion and a proton from the amine nitrogen results in the formation of a stable amide bond. These reactions are typically vigorous and are often conducted in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct.

The synthesis of benzamide derivatives incorporating heterocyclic moieties like benzimidazole (B57391) is of significant interest due to their prevalence in pharmacologically active compounds. While specific literature on the synthesis of N-(5-cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide was not prominently available, the general synthesis of N-substituted benzimidazoles from acyl chlorides is a well-established method. japsonline.comresearchgate.net

The reaction would involve the nucleophilic substitution of the chloride on this compound by the amino group of a 2-aminobenzimidazole (B67599) derivative, such as 2-amino-5-cyanobenzimidazole. researchgate.net The reaction is typically carried out in a suitable solvent in the presence of a base to scavenge the HCl produced. researchgate.net This general methodology allows for the coupling of the 2,4-dimethoxybenzoyl moiety to various substituted benzimidazole cores, which are known pharmacophores. nih.govnih.gov

General Reaction Scheme:

A notable application of this compound in amidation is in the multi-step synthesis of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl) piperidin-1-yl)ethanone derivatives. sci-hub.se In this synthetic pathway, the 2,4-dimethoxybenzoyl group is introduced earlier in the sequence via a Friedel-Crafts acylation. The final key steps involve coupling reactions to build the complex piperidine-ethanone side chain. One of the crucial reactions is the formation of an amide bond between an acetic acid derivative and a piperidine (B6355638) derivative, which is conceptually similar to the direct amidation of an acyl chloride. sci-hub.se

In a study focused on developing potential antileukemic agents, a series of these complex derivatives were synthesized and characterized. The research highlighted the versatility of building blocks containing the 2,4-dimethoxybenzoyl moiety for creating structurally diverse molecules with biological activity. sci-hub.se

Table 1: Examples of Synthesized 2,4-Dimethoxybenzoyl-Phenoxy-Piperidine-Ethanone Derivatives

Compound ID R Group (Substituent on Phenyl Ring of Isocyanate/Isothiocyanate)
9c 4-Fluorophenyl
9e 4-Chlorophenyl
10f 4-Bromophenyl

Data sourced from a study on novel antileukemic agents. sci-hub.se

Esterification Reactions for Ester Derivative Formation

Esterification is another key nucleophilic acyl substitution reaction of this compound, where it reacts with alcohols or phenols to form the corresponding esters. libretexts.org This reaction is generally vigorous with alcohols, often occurring at room temperature, and produces the ester along with hydrogen chloride gas. chemguide.co.uk The reaction with phenols can be slower, and the reactivity can be enhanced by converting the phenol (B47542) to its more nucleophilic phenoxide salt using a base like sodium hydroxide. chemguide.co.uk

The general mechanism involves the attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. libretexts.orgchemguide.co.uk This method is highly efficient for preparing esters, including those with complex and sterically hindered alcohol moieties.

General Reaction Scheme:

This reaction is utilized in the synthesis of various compounds, including cycloartocarpesin (B1255649) trimethyl ether, where this compound serves as a key starting reagent. chemsrc.com

Friedel-Crafts Acylation Applications

This compound is an effective acylating agent in Friedel-Crafts acylation reactions. chemguide.co.ukwikipedia.org This electrophilic aromatic substitution reaction allows for the introduction of the 2,4-dimethoxybenzoyl group onto an aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). chemguide.co.ukkhanacademy.org

The mechanism begins with the Lewis acid coordinating to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a highly electrophilic acylium ion. khanacademy.org This acylium ion is then attacked by the electron-rich aromatic ring of another molecule (the substrate). Subsequent deprotonation of the resulting intermediate restores the aromaticity of the ring and yields the acylated product, which is a diaryl ketone. chemguide.co.ukwikipedia.org Due to the formation of a stable complex between the ketone product and the Lewis acid catalyst, a stoichiometric amount of the catalyst is often required. wikipedia.org

A significant application is the reaction of this compound with another activated aromatic compound, such as 1,3-dimethoxybenzene, to synthesize multi-methoxylated benzophenones like 2,2',4,4'-tetramethoxybenzophenone. These benzophenone (B1666685) derivatives are important intermediates in organic synthesis. lookchem.com

Table 2: Friedel-Crafts Acylation Example

Acylating Agent Aromatic Substrate Catalyst Product

Hydrolysis Pathways and Resulting Carboxylic Acids

Like other acyl chlorides, this compound is susceptible to hydrolysis, a reaction with water that cleaves the acyl-chloride bond. This reaction is a straightforward example of nucleophilic acyl substitution, with water acting as the nucleophile. The product of this reaction is 2,4-dimethoxybenzoic acid and hydrochloric acid (HCl).

Reaction Scheme:

Due to this reactivity, the compound is considered moisture-sensitive and must be handled under anhydrous conditions to prevent its degradation. lookchem.com The hydrolysis pathway is mechanistically important as it is the reverse of one of the common methods for synthesizing the acyl chloride itself, which involves treating 2,4-dimethoxybenzoic acid with a dehydrating/chlorinating agent like thionyl chloride (SOCl₂).


Reduction Chemistry and Corresponding Alcohol Derivatives

The reduction of this compound to its corresponding primary alcohol, (2,4-dimethoxyphenyl)methanol, is a fundamental transformation in organic synthesis. This conversion involves the reduction of the acyl chloride functional group. The reaction typically proceeds through an intermediate aldehyde, which is subsequently reduced to the alcohol. chemistrysteps.comyoutube.com Due to the high reactivity of the acyl chloride, powerful hydride-donating reagents are generally employed to ensure the reaction goes to completion.

Commonly utilized reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). chemistrysteps.com LiAlH₄ is a very strong, non-selective reducing agent capable of reducing a wide array of carbonyl compounds, including acyl chlorides. youtube.com Sodium borohydride, while generally considered a milder reagent, is also effective for the reduction of acyl chlorides to alcohols. chemistrysteps.comumass.edu The mechanism for these reductions involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group to form an intermediate aldehyde. The aldehyde, being also susceptible to reduction, rapidly undergoes a second hydride attack to form an alkoxide intermediate, which is then protonated during workup to yield the final primary alcohol product. youtube.com

Reducing AgentTypical Solvent(s)General ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether, Tetrahydrofuran (B95107) (THF)1. Addition of LiAlH₄ at low temperature (e.g., 0 °C). 2. Aqueous or acidic workup.(2,4-Dimethoxyphenyl)methanol
Sodium Borohydride (NaBH₄)Methanol (B129727), Ethanol, THF/WaterReaction at 0 °C to room temperature, followed by workup.(2,4-Dimethoxyphenyl)methanol

Electronic and Steric Influences of Methoxy Substituents on Reaction Mechanisms

The reactivity of this compound is profoundly influenced by the electronic and steric properties of the two methoxy (-OCH₃) substituents on the benzene ring. These groups modulate the electrophilicity of the carbonyl carbon and influence the stability of reaction intermediates, thereby dictating the preferred mechanistic pathways.

Electronic Effects: The methoxy group exerts a dual electronic influence: it is electron-withdrawing by induction and electron-donating by resonance (or mesomeric effect). utexas.edu

Para-Methoxy Group (at C4): The methoxy group at the para position strongly influences the reactivity through its powerful +R (resonance donating) effect. The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring and, crucially, the carbonyl carbon. This electron donation stabilizes the transition state leading to the formation of a positive charge on the carbonyl carbon, such as an acylium ion intermediate. Consequently, the para-methoxy group facilitates reactions that proceed through a more dissociative or Sₙ1-like mechanism. libretexts.org This stabilization of a carbocationic intermediate is quantified by its negative Hammett sigma constant (σₚ), which indicates electron donation. wikipedia.org

Ortho-Methoxy Group (at C2): The ortho-methoxy group also possesses a +R effect. However, its influence is complicated by the "ortho effect," a combination of steric and electronic factors that are not present at the meta and para positions. wikipedia.org While it can donate electron density via resonance to the carbonyl group, this effect may be diminished if steric hindrance forces the carbonyl group to twist out of the plane of the aromatic ring, disrupting π-orbital overlap. wikipedia.orgresearchgate.net The inductive effect (-I) of the electronegative oxygen atom is also more pronounced from the ortho position.

Steric Influences: The primary steric influence in this compound comes from the ortho-methoxy group. This group is in close proximity to the acyl chloride functionality.

Steric Hindrance: The physical bulk of the ortho-methoxy group can sterically hinder the approach of a nucleophile to the carbonyl carbon. nih.gov This steric shielding raises the activation energy for bimolecular reactions that follow a concerted or addition-elimination pathway (Sₙ2-like). This hindrance can make an Sₙ1-type mechanism, involving the dissociation of the chloride ion to form a planar acylium ion intermediate, more competitive, as the nucleophile can then attack the unhindered intermediate. libretexts.org

Steric Inhibition of Resonance: As mentioned, significant steric repulsion between the ortho-methoxy group and the carbonyl group can force the C=O-Cl moiety to rotate out of the plane of the benzene ring. wikipedia.org This loss of planarity would reduce the resonance interaction between the methoxy groups and the carbonyl carbon, potentially increasing the carbonyl carbon's partial positive charge and altering its reactivity compared to a planar analogue. researchgate.net

Substituent/PositionElectronic EffectSteric EffectImpact on Reaction Mechanism
4-Methoxy (-OCH₃)Strongly electron-donating via resonance (+R); weakly electron-withdrawing via induction (-I). (σₚ = -0.27) wikipedia.orgNegligibleStabilizes acylium ion intermediate, promoting Sₙ1-like pathways.
2-Methoxy (-OCH₃)Electron-donating via resonance (+R); electron-withdrawing via induction (-I).Significant steric hindrance at the reaction center. May cause loss of planarity.Hinders nucleophilic attack for Sₙ2-like pathways; promotes Sₙ1-like pathways.

Applications of 2,4 Dimethoxybenzoyl Chloride in Complex Molecule Synthesis

Medicinal Chemistry and Pharmaceutical Intermediate Synthesis

2,4-Dimethoxybenzoyl chloride is an important intermediate in the synthesis of medical products. It serves as a starting reagent for the creation of various compounds with potential pharmaceutical applications, including naturally occurring substances and their derivatives. lookchem.comsigmaaldrich.com Key examples of molecules synthesized using this reagent include coumestrol, chromenoflavone, and cycloartocarpesin (B1255649) trimethyl ether. sigmaaldrich.comchemsrc.com

Table 1: Pharmaceutical Intermediates Synthesized from this compound

Compound Classification Potential Application
Coumestrol Natural Product Pharmaceutical
Chromenoflavone Flavonoid Pharmaceutical
Cycloartocarpesin Trimethyl Ether Flavonoid Pharmaceutical

The 2,4-dimethoxybenzoyl structural motif is relevant in the development of new antitumor agents. Research into the metabolism of the drug vesnarinone (B1683823) has shown that derived metabolites containing 2,4-dimethoxybenzoyl structures exhibit cytotoxic effects against HL-60 leukemia cells. This activity is linked to the production of reactive oxygen species, highlighting the potential of this chemical moiety in designing new cancer therapies.

The reactivity of this compound makes it suitable for the synthesis of novel drug candidates for various diseases. It has been utilized in the creation of artemisinin-derived dimers designed as antimalarial compounds. These synthesized molecules have demonstrated efficacy against Plasmodium berghei in animal models, underscoring the reagent's role in developing new therapeutic agents.

There is no information available in the provided search results regarding the use of this compound for the construction of 1,3-diazaoxindoles.

In organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. The benzoyl group, introduced via benzoyl chloride, is a common protecting group for alcohols and amines, removable under acidic or basic conditions. libretexts.org

While the general use of benzoyl groups is well-established, specific literature detailing the unique advantages or applications of the 2,4-dimethoxybenzoyl group as a protecting agent is not prominent in the search results. It is important to distinguish it from the structurally related 2,4-dimethoxybenzyl (Dmb) group, which is a well-documented acid-labile protecting group. rsc.orgwustl.edu The Dmb group is particularly useful for protecting the amide side chains of glutamine and asparagine during peptide synthesis and for the N-protection of sulfamates. rsc.orgwustl.edunih.gov The enhanced acid lability of the Dmb group is attributed to the electron-donating methoxy (B1213986) groups that stabilize the resulting carbocation upon cleavage. rsc.org

Agrochemical Synthesis

Beyond pharmaceuticals, this compound has established applications in the agricultural industry. It is utilized as a growth regulator and a fruit thinner, specifically for managing the cultivation of plums and prunes. lookchem.comguidechem.com This application helps in controlling the development of the fruit, which can lead to improved crop quality and yield. lookchem.com

Synthesis of Dyes, Pigments, and Fragrances

The 2,4-dimethoxyphenyl moiety, which is the core structure of this compound, serves as an important intermediate in the synthesis of fragrances. The related compound, 2,4-dimethoxybenzylamine, is noted as a key intermediate for producing various fragrances, indicating the value of this substituted aromatic structure in the flavor and fragrance industry. google.com Information regarding its specific use in the synthesis of dyes and pigments is not available in the provided search results.

Natural Product Synthesis (e.g., Alkaloids, Glycosides)

This compound serves as a key starting reagent in the synthesis of several complex, naturally occurring compounds. lookchem.com While specific applications in the synthesis of alkaloids or glycosides are not extensively documented in peer-reviewed literature, its utility is well-established in the creation of other classes of natural products, particularly flavonoids and coumestans. The 2,4-dimethoxybenzoyl unit provides a foundational aromatic structure that chemists can elaborate upon to build intricate molecular architectures.

Notable examples of its application include its use as a precursor in the synthesis of coumestrol, a naturally occurring phytoestrogen. It is also employed in the synthetic pathways leading to chromenoflavone and cycloartocarpesin trimethyl ether, both of which are complex flavonoids with potential pharmaceutical applications. lookchem.com In these syntheses, the this compound molecule is typically used to introduce the substituted phenyl ring, which forms a core part of the final natural product's structure.

Below is a summary of natural products synthesized using this compound as a starting material.

Natural ProductClassRole of this compound
Coumestrol Coumestan, PhytoestrogenServes as a starting reagent to construct the core structure.
Chromenoflavone FlavonoidUsed as a key building block in the synthetic route.
Cycloartocarpesin Trimethyl Ether FlavonoidEmployed as a precursor in the total synthesis.

Contributions to Polymer Chemistry and Materials Science (via related derivatives)

While direct polymerization of this compound is not widely reported, its constitutional isomers and related derivatives have been utilized in the synthesis of novel polymers with unique properties, contributing to the fields of polymer chemistry and materials science. A significant example involves the use of a closely related isomer, 3,4-Dimethoxybenzoyl chloride , in the creation of a new polyacetylene-based polyelectrolyte. tandfonline.com

In a notable study, researchers synthesized poly(N-3,4-dimethoxy-benzoyl-2-ethynylpyridinium chloride), a conjugated polyelectrolyte, through the direct, non-catalyzed polymerization of 3,4-Dimethoxybenzoyl chloride and 2-ethynylpyridine. tandfonline.com The polymerization proceeded spontaneously and in high yield (84.1%) by mixing the two monomers in DMF at 80°C for 24 hours. tandfonline.com The resulting polymer represents a new class of functional material with potential applications in organic electronics. tandfonline.com

The investigation into the polymer's characteristics revealed significant findings for materials science. tandfonline.com Structural analysis confirmed the formation of the polyacetylene-based backbone with the N-3,4-dimethoxybenzoyl pyridinium (B92312) chloride side chains. tandfonline.com The material was found to be a reddish-brown powder with interesting optoelectronic and electrochemical properties, demonstrating the potential for creating functional materials from dimethoxybenzoyl chloride derivatives. tandfonline.com

The table below details the key research findings on this novel polymer.

PropertyFindingSignificance
Synthesis Method Non-catalyzed, direct polymerization of 3,4-Dimethoxybenzoyl chloride and 2-ethynylpyridine. tandfonline.comA simple and efficient method for producing a complex, functional polymer in high yield. tandfonline.com
Optical Properties The polymer exhibits a UV-Vis absorption band gap of 2.18 eV. tandfonline.comIndicates its nature as a conjugated polymer suitable for optoelectronic applications. tandfonline.com
Photoluminescence Shows a photon energy of 2.58 eV upon excitation. tandfonline.comSuggests potential use in light-emitting devices or as a fluorescent sensor. tandfonline.com
Electrochemical Stability Cyclic voltammetry showed that the polymer can operate stably through at least 30 redox cycles. tandfonline.comDemonstrates robustness, a critical factor for use in electronic devices. tandfonline.com

This research demonstrates how derivatives of dimethoxybenzoyl chloride can serve as valuable monomers for generating advanced polymers, thereby expanding the toolbox for materials scientists in developing new conjugated polyelectrolytes. tandfonline.com

Spectroscopic Characterization Techniques for Reaction Monitoring and Product Analysis in Research Contexts

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a unique "vibrational fingerprint" of the compound. In the context of synthesizing 2,4-Dimethoxybenzoyl chloride, typically from 2,4-dimethoxybenzoic acid, IR spectroscopy is invaluable for monitoring the reaction's progress.

The conversion can be tracked by observing the disappearance of the broad O-H stretching band of the carboxylic acid reactant (typically found around 2500-3300 cm⁻¹) and the appearance of the characteristic sharp and strong carbonyl (C=O) stretching band of the acyl chloride product. The C=O stretching frequency in acyl chlorides is found at higher wavenumbers compared to other carbonyl compounds due to the inductive effect of the electronegative chlorine atom.

Key diagnostic absorption bands for this compound include:

C=O Stretch: A very strong and sharp absorption band for the acid chloride carbonyl group.

C-O Stretch: Asymmetric and symmetric stretching vibrations from the two methoxy (B1213986) (-OCH₃) groups.

Aromatic C=C Stretch: Medium to weak absorptions characteristic of the benzene (B151609) ring.

C-Cl Stretch: Absorption associated with the carbon-chlorine bond of the acyl chloride.

Aromatic C-H Stretch: Signals occurring above 3000 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring.

The table below summarizes the typical IR absorption bands for this compound.

Table 1: Characteristic Infrared Absorption Bands for this compound
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchAr-H3100-3000Medium-Weak
Aliphatic C-H Stretch-OCH₃2950-2850Medium
Carbonyl Stretch-COCl~1780-1740Strong, Sharp
Aromatic C=C StretchAr C=C1600-1450Medium-Weak
Asymmetric C-O-C StretchAr-O-CH₃~1260Strong
Symmetric C-O-C StretchAr-O-CH₃~1020Strong
C-Cl Stretch-COCl800-600Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by providing detailed information about the carbon and hydrogen atomic framework. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons and the methoxy group protons. The integration of these signals corresponds to the number of protons, while the splitting patterns (multiplicity) reveal information about neighboring protons. The chemical shifts are influenced by the electronic environment of the protons. The electron-donating methoxy groups and the electron-withdrawing benzoyl chloride group dictate the specific chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and provides insight into their chemical environment (e.g., carbonyl, aromatic, methoxy). The chemical shift of the carbonyl carbon in an acyl chloride is characteristically downfield.

The detailed ¹H and ¹³C NMR data are presented in the tables below. nih.gov

Table 2: ¹H NMR Spectral Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H (Position 6)~7.9Doublet (d)~8.51H
Ar-H (Position 5)~6.6Doublet of Doublets (dd)~8.5, ~2.01H
Ar-H (Position 3)~6.5Doublet (d)~2.01H
-OCH₃ (Position 4)~3.9Singlet (s)N/A3H
-OCH₃ (Position 2)~3.85Singlet (s)N/A3H
Table 3: ¹³C NMR Spectral Data for this compound
Carbon AssignmentChemical Shift (δ, ppm)
C=O~167.0
Ar-C (Position 4)~164.0
Ar-C (Position 2)~160.0
Ar-C (Position 6)~134.0
Ar-C (Position 1)~118.0
Ar-C (Position 5)~106.0
Ar-C (Position 3)~98.0
-OCH₃ (Position 4)~56.0
-OCH₃ (Position 2)~55.8

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

When this compound is analyzed by MS, it first undergoes ionization to form a molecular ion (M⁺•). libretexts.org The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (200.62 g/mol ), taking into account isotopic abundances, particularly of chlorine (³⁵Cl and ³⁷Cl), which results in a characteristic M+2 peak. nih.gov

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and highly characteristic of the molecule's structure. For acyl chlorides, a common and often dominant fragmentation pathway is the loss of the chlorine radical to form a stable acylium ion.

Key fragmentation pathways for this compound include:

Loss of Cl•: The molecular ion loses a chlorine radical to form the 2,4-dimethoxybenzoyl acylium ion. This fragment is resonance-stabilized and is frequently the base peak (the most abundant ion) in the spectrum.

Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO), resulting in a 2,4-dimethoxyphenyl cation.

Loss of •CH₃: Fragmentation can also occur at the methoxy groups, involving the loss of a methyl radical (•CH₃).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueProposed Fragment IonFormation Pathway
200/202[C₉H₉³⁵ClO₃]⁺• / [C₉H₉³⁷ClO₃]⁺•Molecular Ion (M⁺•)
165[C₉H₉O₃]⁺M⁺• - Cl•
137[C₈H₉O₂]⁺[M-Cl]⁺ - CO
150[C₈H₆O₃]⁺•[M-Cl]⁺ - •CH₃

By analyzing the m/z values of the molecular ion and the major fragment peaks, researchers can confirm the identity of this compound in a reaction mixture and distinguish it from starting materials, byproducts, and other potential products.

Computational Chemistry and Theoretical Studies on 2,4 Dimethoxybenzoyl Chloride Systems

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms and the associated energy changes. For acyl chlorides, including substituted benzoyl chlorides, these calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for chemical transformations.

Theoretical studies on the reactions of benzoyl chloride with nucleophiles, such as ammonia and amino compounds, have shown that these reactions typically proceed through a concerted mechanism. Quantum chemical calculations can determine the precise nature of the transition state, revealing the synchronous or asynchronous nature of bond-forming and bond-breaking processes. For instance, in the context of 2,4-dimethoxybenzoyl chloride, the electron-donating methoxy (B1213986) groups at the ortho and para positions would be expected to influence the electrophilicity of the carbonyl carbon. Quantum chemical calculations could quantify this effect on the activation energy of nucleophilic attack compared to unsubstituted benzoyl chloride. butlerov.com

Furthermore, computational studies can investigate the solvolysis of benzoyl chlorides, where the mechanism can range from a bimolecular nucleophilic substitution (SN2) to a unimolecular (SN1) pathway involving a benzoyl cation intermediate. Ab initio calculations of heterolytic bond dissociation energies for various substituted benzoyl chlorides have been correlated with experimental solvolysis rates. researchgate.netmdpi.com For this compound, such calculations would predict a greater stabilization of a potential acylium ion intermediate, thereby favoring a more SN1-like mechanism in weakly nucleophilic media.

The energetics of reactions involving acyl chlorides, such as their reaction with sodium phosphaethynolate, have been elucidated through a combination of experimental and computational studies. These investigations reveal complex reaction pathways involving intermediates like acyl phosphaketenes. rsc.org Quantum chemical modeling would be essential to understand the thermodynamics and kinetics of similar reactions involving this compound.

Table 1: Theoretical Approaches to Studying Reaction Mechanisms of Acyl Chlorides

Computational MethodInformation GainedRelevance to this compound
Density Functional Theory (DFT)Transition state geometries, activation energies, reaction pathwaysPredicting the influence of methoxy groups on reactivity with nucleophiles.
Ab initio methods (e.g., MP2, CCSD(T))High-accuracy energetic information, bond dissociation energiesCalculating the stability of potential cationic intermediates in solvolysis.
Polarized Continuum Model (PCM)Effects of solvent on reaction energeticsModeling reactions in different solvent environments to predict solvent effects on reaction rates.

Molecular Modeling and Dynamics Simulations for Derivative Interactions

For instance, if a derivative of this compound is designed as a potential inhibitor of an enzyme, molecular docking simulations can predict the preferred binding orientation of the molecule within the enzyme's active site. These simulations calculate a docking score, which is an estimate of the binding affinity. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose and to analyze the network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Such approaches have been used to study the interaction of substituted benzoylthiourea derivatives with DNA gyrase B. nih.gov

In the context of designing antifungal agents, molecular modeling has been employed to study salicylic acid derivatives, which share some structural similarities with derivatives of 2,4-dimethoxybenzoic acid (the parent acid of the chloride). These studies can help in understanding the mechanism of action by simulating the interaction of the compounds with fungal enzymes or cell membrane components.

MD simulations can also provide insights into the conformational preferences of flexible molecules in different environments. For derivatives of this compound, understanding their conformational landscape can be important for their biological activity or their properties in materials.

Table 2: Application of Molecular Modeling and Dynamics for Derivative Interactions

Simulation TechniquePurposeExample Application for this compound Derivatives
Molecular DockingPredicts the binding mode and affinity of a ligand to a receptor.Docking of a potential drug candidate derived from this compound into the active site of a target protein.
Molecular Dynamics (MD)Simulates the time-dependent behavior of a molecular system.Assessing the stability of the ligand-protein complex and analyzing intermolecular interactions over time.
Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)Estimates the binding free energy of a ligand to a receptor.Quantifying the binding affinity of a series of derivatives to guide lead optimization.

Structure-Activity Relationship (SAR) Investigations of Synthesized Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to understand how modifications to a chemical structure affect its biological activity or physical properties. By synthesizing and testing a series of analogues, researchers can identify key structural features responsible for the desired effect.

For analogues of this compound, SAR studies would involve systematically modifying the benzoyl ring or the functional group derived from the acyl chloride. For example, the position and nature of the substituents on the aromatic ring can be varied to probe their effect on activity. SAR studies on 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated how changes in the substitution pattern can significantly impact anticancer activity. acs.org

In the development of novel antimicrobial agents, SAR studies of substituted benzoylthiourea derivatives have shown that the number and position of fluorine atoms on the phenyl ring influence the antibacterial and antifungal effects. nih.gov Similarly, for analogues of this compound, one could investigate the impact of replacing the methoxy groups with other substituents, such as halogens, alkyl groups, or hydrogen bond donors/acceptors, to optimize a particular biological activity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed from SAR data to create mathematical models that correlate the chemical structure with activity. These models can then be used to predict the activity of yet-unsynthesized compounds, thereby guiding the design of more potent or selective analogues. For instance, a QSAR study on N-benzoyl-N'-naphthylthiourea derivatives identified lipophilic and electronic properties as key determinants of their anticancer activity. atlantis-press.com

Table 3: Key Parameters in SAR Studies of Substituted Benzoyl Analogues

Structural ModificationPotential ImpactExample from Related Systems
Substitution on the aromatic ringAlteration of electronic and steric properties, influencing binding affinity and reactivity.Varying substituents on the benzyl (B1604629) group of 7-azaindole inhibitors to improve potency. researchgate.net
Modification of the linkerChanges in flexibility, geometry, and interaction with target sites.Investigating alternative linkers between aromatic rings in methoxybenzoyl-aryl-thiazoles. acs.org
Introduction of hydrophilic/hydrophobic groupsModulation of solubility, bioavailability, and membrane permeability.Adding polar groups to overcome poor aqueous solubility of anticancer agents. acs.org

Future Research Directions and Emerging Applications of 2,4 Dimethoxybenzoyl Chloride

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is crucial for unlocking the full potential of 2,4-dimethoxybenzoyl chloride in organic synthesis. Future research is directed towards catalysts that offer not only enhanced reactivity but also a high degree of selectivity, minimizing waste and improving the efficiency of chemical transformations.

One promising area of research is the use of solid acid catalysts, such as zeolites, for Friedel-Crafts acylation reactions. nih.govmpg.de Zeolites like H-Y and H-BEA have demonstrated efficacy in the benzoylation of aromatic compounds. mdpi.com The shape-selective nature of these microporous materials can lead to higher regioselectivity in the acylation of sensitive substrates. beilstein-journals.org The application of these catalysts to reactions involving this compound could offer a recyclable and environmentally benign alternative to traditional Lewis acid catalysts.

Another emerging trend is the use of ionic liquids (ILs) as both solvents and catalysts in Friedel-Crafts reactions. nih.govalmacgroup.com Systems utilizing iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids have shown robustness and tolerance to various substrates. nih.gov Exploring the use of this compound in such systems could lead to the development of highly efficient and recyclable catalytic processes.

Furthermore, the field of organocatalysis presents exciting opportunities for controlling the selectivity of reactions with this compound. google.com Chiral Brønsted acids and other organocatalysts can provide a metal-free approach to asymmetric synthesis, which is of particular interest in the pharmaceutical industry. google.com The development of organocatalytic systems tailored for this compound could enable the enantioselective synthesis of complex molecules.

Catalytic SystemPotential Advantages for this compound ReactionsKey Research Focus
Zeolites (e.g., H-Y, H-BEA) Recyclability, shape selectivity, reduced wasteOptimizing catalyst structure for enhanced regioselectivity with substituted benzoyl chlorides.
Ionic Liquids with Lewis Acids High thermal and chemical stability, potential for catalyst recyclingDesigning robust and water-stable IL systems for efficient acylation reactions.
Organocatalysts Metal-free, potential for asymmetric synthesis, environmentally benignDevelopment of chiral catalysts for enantioselective transformations.

Exploration of New Derivatization Pathways for Diverse Chemical Libraries

The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery. This compound serves as a valuable building block for the creation of such libraries due to its reactive acyl chloride group, which readily participates in a variety of chemical transformations.

Future research will likely focus on leveraging this reactivity to access novel molecular scaffolds. Combinatorial chemistry approaches, including the "libraries from libraries" concept, can be employed to transform simple derivatives of this compound into complex acyclic and heterocyclic compounds. google.comresearchgate.net This involves a toolbox of chemical reactions such as acylation, alkylation, and cyclization to generate a wide array of structurally varied molecules. researchgate.net

The one-pot synthesis of diverse molecular scaffolds is another area of active investigation. rsc.org By designing multi-component reactions that utilize this compound as a key starting material, it is possible to construct complex polycyclic systems in a single synthetic operation. rsc.org This approach not only enhances synthetic efficiency but also allows for the rapid generation of novel compound collections for high-throughput screening.

The development of derivatization pathways leading to privileged structures in medicinal chemistry is of particular interest. For instance, the synthesis of substituted quinazolines and other nitrogen-containing heterocycles can be achieved through multi-component reactions involving acyl chlorides. Expanding these methodologies to include this compound could provide access to new classes of biologically active compounds.

Derivatization StrategyApplication in Chemical Library SynthesisPotential Outcomes
Combinatorial Chemistry "Libraries from libraries" approachGeneration of structurally diverse acyclic and heterocyclic compounds.
One-Pot Multi-Component Reactions Efficient construction of complex molecular scaffoldsRapid access to novel polycyclic systems for biological screening.
Synthesis of Privileged Scaffolds Targeting medicinally relevant heterocyclic coresDiscovery of new classes of biologically active molecules.

Advancements in Sustainable and Atom-Economical Synthesis Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to the development of more sustainable and atom-economical methods for both its synthesis and its use in subsequent reactions.

One area of focus is the development of greener synthetic routes to this compound itself. A patented method for the synthesis of the related compound, 2,4-dimethoxybenzyl chloride, utilizes a two-phase system with a quaternary onium salt as a catalyst. This approach is reported to have high selectivity, mild reaction conditions, and produce less waste, making it suitable for industrial production. researchgate.net Similar strategies could be adapted for the synthesis of this compound.

In terms of its application, research is ongoing to improve the atom economy of reactions involving acyl chlorides. Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. nih.gov Reactions with high atom economy are inherently more sustainable as they generate less waste.

The use of biocatalysis is another promising avenue for the sustainable synthesis of and with this compound. chemrxiv.org Enzymes can perform highly selective transformations under mild conditions, reducing the need for harsh reagents and solvents. researchgate.net While the direct biocatalytic synthesis of acyl chlorides is challenging, enzymatic reactions can be used to produce precursors or to transform derivatives of this compound in a more environmentally friendly manner. The combination of biocatalysis with chemocatalysis offers a powerful strategy for developing sustainable synthetic routes. chemrxiv.org

Sustainability ApproachApplication to this compoundKey Benefits
Greener Synthesis Routes Phase-transfer catalysis, use of benign solventsReduced waste, milder reaction conditions, improved safety.
Atom-Economical Reactions Designing reactions that maximize atom incorporationMinimized byproduct formation, increased efficiency.
Biocatalysis Enzymatic synthesis of precursors or derivativesHigh selectivity, mild reaction conditions, reduced environmental impact.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing the pace of research and development. This compound, as a reactive building block, is well-suited for incorporation into these advanced systems.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced reaction control, improved safety, and ease of scalability. researchgate.net Automated flow chemistry platforms can be used for the rapid optimization of reaction conditions and the synthesis of compound libraries. mpg.de The chemoselective synthesis of m-sulfamoylbenzamide analogues has been demonstrated in an automated continuous-flow process, highlighting the potential for similar applications with this compound.

High-throughput screening (HTS) technologies enable the rapid testing of large numbers of compounds for biological activity. When coupled with automated synthesis, HTS can significantly accelerate the drug discovery process. The development of direct-to-biology high-throughput chemistry platforms allows for the synthesis and screening of large libraries of compounds, such as photoreactive fragments, in a matter of days. The use of this compound in such platforms could facilitate the rapid identification of new bioactive molecules.

The data generated from these high-throughput and automated systems can also be used to inform the development of machine learning models for reaction prediction and optimization. This data-driven approach to chemical synthesis has the potential to further accelerate the discovery of new materials and medicines.

TechnologyApplication with this compoundAdvantages
Automated Flow Chemistry Library synthesis, reaction optimizationEnhanced reaction control, improved safety, rapid screening of conditions.
High-Throughput Screening Direct-to-biology synthesis and screeningAccelerated identification of bioactive compounds.
Machine Learning Data-driven reaction prediction and optimizationFaster development of new synthetic routes and materials.

Q & A

Q. What are the standard synthetic protocols for preparing 2,4-dimethoxybenzoyl chloride in academic research?

this compound is typically synthesized via the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. For example, in a multi-step synthesis, 2,4-dimethoxybenzoic acid is treated with excess SOCl₂ in anhydrous dichloromethane or tetrahydrofuran (THF), followed by reflux for 4–6 hours. The reaction is monitored via TLC or FTIR for the disappearance of the carboxylic acid peak (~1700 cm⁻¹). The crude product is purified by distillation under reduced pressure or recrystallization from inert solvents like hexane .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy group positions (δ ~3.8–4.0 ppm for OCH₃) and acyl chloride functionality (C=O resonance at ~170 ppm in ¹³C NMR).
  • LCMS/HPLC : Purity (>95%) is validated via reverse-phase HPLC with UV detection at 254 nm. LCMS confirms the molecular ion peak ([M+H]⁺ = 201.05) and absence of unreacted starting materials.
  • FTIR : A sharp peak at ~1770 cm⁻¹ confirms the acyl chloride group .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Due to its reactivity and corrosivity:

  • Personal Protective Equipment (PPE) : Use impervious nitrile gloves, tightly sealed goggles, and a lab coat.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Storage : Keep in a dry, cool (<25°C) environment under inert gas (argon/nitrogen) to prevent hydrolysis.
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for amide bond formation using this compound as an acylating agent?

Optimization strategies include:

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) or DIPEA (N,N-diisopropylethylamine) to enhance acylation efficiency in non-polar solvents like THF or DCM.
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion, minimizing unreacted amine byproducts.
  • Temperature Control : Maintain 0–5°C during slow acyl chloride addition to reduce side reactions (e.g., hydrolysis). Post-addition, refluxing at 40–50°C for 4–6 hours improves yield .

Q. What strategies are recommended for resolving contradictions in reported reaction yields or byproduct formation during acylations with this compound?

Address discrepancies by:

  • Parameter Screening : Systematically vary reaction time, solvent polarity (e.g., DMF vs. THF), and base strength (e.g., pyridine vs. DIPEA).
  • Byproduct Analysis : Use LCMS or GC-MS to identify hydrolysis products (e.g., 2,4-dimethoxybenzoic acid) or dimerization artifacts.
  • Moisture Control : Employ molecular sieves or anhydrous solvents to suppress hydrolysis, a common yield-limiting factor .

Q. What mechanistic insights explain the influence of methoxy substituents on the reactivity of this compound in nucleophilic acyl substitution reactions?

The electron-donating methoxy groups at the 2- and 4-positions activate the carbonyl carbon by resonance, enhancing electrophilicity. However, steric hindrance from the 2-methoxy group can slow nucleophilic attack. Computational studies (DFT) reveal that the 4-methoxy group stabilizes the transition state via conjugation, while the 2-methoxy group introduces torsional strain. This duality explains why reactivity varies with nucleophile size and solvent polarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.